molecular formula C10H15N3O3S B14814430 N-(4-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(4-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14814430
M. Wt: 257.31 g/mol
InChI Key: NOVIETAQEQQTRG-UHFFFAOYSA-N
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Description

N-(4-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[4-(aminomethyl)-5-cyclopropyloxypyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-17(14,15)13-9-5-12-6-10(8(9)4-11)16-7-2-3-7/h5-7,13H,2-4,11H2,1H3

InChI Key

NOVIETAQEQQTRG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=CC(=C1CN)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(aminomethyl)-5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Aminomethyl)-5-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable subject for ongoing research and industrial applications.

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